molecular formula C6H12N2O2 B8694884 methyl N-[(3S)-pyrrolidin-3-yl]carbamate

methyl N-[(3S)-pyrrolidin-3-yl]carbamate

Cat. No.: B8694884
M. Wt: 144.17 g/mol
InChI Key: FMPLMLGQGLTMRJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-pyrrolidinylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3S)-pyrrolidin-3-yl]carbamate typically involves the reaction of pyrrolidine with methyl chloroformate under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Methyl chloroformate} \rightarrow \text{Methyl (3S)-3-pyrrolidinylcarbamate} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-pyrrolidinylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of methyl N-[(3S)-pyrrolidin-3-yl]carbamate.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-pyrrolidinylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[(3S)-pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-pyrrolidinylcarbamate: shares structural similarities with other carbamates, such as ethyl carbamate and phenyl carbamate.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.

Uniqueness

Methyl (3S)-3-pyrrolidinylcarbamate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a carbamate group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl N-[(3S)-pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

FMPLMLGQGLTMRJ-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)N[C@H]1CCNC1

Canonical SMILES

COC(=O)NC1CCNC1

Origin of Product

United States

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